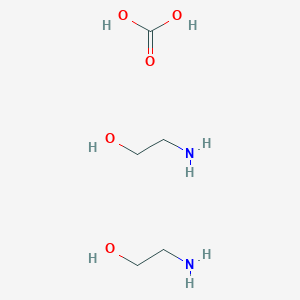
Einecs 244-600-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid, compound with 2-aminoethanol (1:2), generally involves the direct reaction of carbonic acid with 2-aminoethanol. The reaction is typically carried out in an aqueous medium at room temperature. The process can be summarized as follows:
H2CO3+2C2H7NO→(C2H7NO)2CO3
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. The reaction is often conducted in large reactors with controlled temperature and pressure conditions to optimize the reaction rate and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The amino group in 2-aminoethanol can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Carbonic acid, compound with 2-aminoethanol (1:2), has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism by which carbonic acid, compound with 2-aminoethanol (1:2), exerts its effects involves its interaction with water and other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing the properties and behavior of the systems it is part of. Its molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonic acid, compound with 2-aminoethanol (11): This compound has a different molar ratio of carbonic acid to 2-aminoethanol and exhibits distinct properties and applications.
Carbonic acid, compound with 2-aminoethanol (13): Another variant with a different molar ratio, leading to unique characteristics and uses.
Uniqueness
Carbonic acid, compound with 2-aminoethanol (1:2), is unique due to its specific molar ratio, which imparts distinct solubility and reactivity properties. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .
Propriétés
Numéro CAS |
21829-52-7 |
|---|---|
Formule moléculaire |
C5H16N2O5 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-aminoethanol;carbonic acid |
InChI |
InChI=1S/2C2H7NO.CH2O3/c2*3-1-2-4;2-1(3)4/h2*4H,1-3H2;(H2,2,3,4) |
Clé InChI |
KCNRUFVEYNBDQY-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.C(CO)N.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


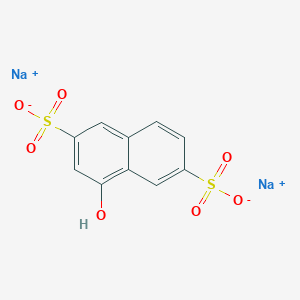
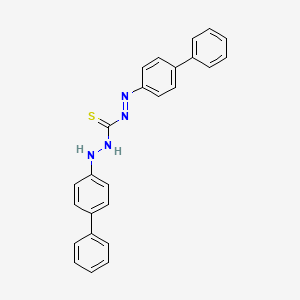
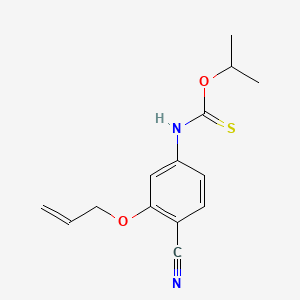
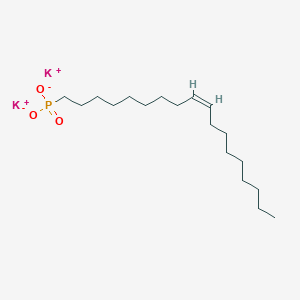
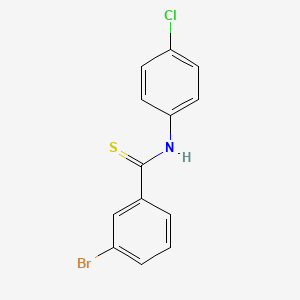


![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)






